molecular formula C11H18N4O2 B14910430 N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine

N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine

Cat. No.: B14910430
M. Wt: 238.29 g/mol
InChI Key: JWYUYVBTZNFCEI-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine is a compound belonging to the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cycloheptyl group, a methyl group, and a nitro group attached to the imidazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions . This method is efficient and provides good yields of the desired imidazole derivatives.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that include the formation of key intermediates followed by cyclization reactions. The use of catalytic systems, such as Schiff’s base complex nickel catalysts, enables efficient one-pot synthesis of trisubstituted imidazoles . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cycloheptyl-1-methyl-4-amino-1H-imidazol-5-amine, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it valuable in the study of enzyme inhibitors and receptor ligands.

    Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials, such as dyes for solar cells and other optical applications.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-cycloheptyl-1-methyl-4-nitro-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

N-cycloheptyl-3-methyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C11H18N4O2/c1-14-8-12-10(15(16)17)11(14)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3

InChI Key

JWYUYVBTZNFCEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1NC2CCCCCC2)[N+](=O)[O-]

Origin of Product

United States

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